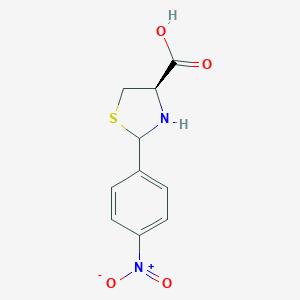

(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-4,8-9,11H,5H2,(H,13,14)/t8-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEHQPOUIXMETN-IENPIDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidine ring. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Nitro derivatives of the thiazolidine ring.

Reduction: Amino derivatives of the thiazolidine ring.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through the nucleophilic cyclic condensation of L-cysteine hydrochloride with various aromatic aldehydes. The resulting thiazolidine derivatives are characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) to confirm their structural integrity and purity .

Antioxidant Properties

Research has shown that (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits significant antioxidant activity. In vitro studies utilizing the DPPH radical scavenging assay indicate that this compound effectively neutralizes free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Pseudomonas aeruginosa, which is noteworthy given the increasing prevalence of antibiotic resistance . This suggests its potential as a lead compound for developing new antimicrobial agents.

Antiviral Properties

Recent investigations into thiazolidine derivatives have revealed their potential as antiviral agents. The structural similarity to cysteine allows these compounds to interfere with viral replication mechanisms, making them candidates for further research in antiviral drug development .

Therapeutic Applications

Given its biological activities, this compound may have various therapeutic applications:

- Antioxidant Therapy : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress in conditions like neurodegenerative diseases.

- Antimicrobial Treatment : The compound's efficacy against resistant bacterial strains could lead to new treatments for infections that are currently difficult to manage.

- Antiviral Drug Development : Its potential to inhibit viral replication opens avenues for research into treatments for viral infections.

Case Study 1: Antioxidant Evaluation

In a study published in the Pakistani Journal of Pharmaceutical Sciences, researchers synthesized various thiazolidine derivatives and evaluated their antioxidant activities using the DPPH assay. The results indicated that certain derivatives, including this compound, exhibited superior scavenging abilities compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Screening

A patent study highlighted the antimicrobial screening of several thiazolidine derivatives, including this compound. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial therapies .

Mechanism of Action

The mechanism of action of (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiazolidine-4-carboxylic acid derivatives vary primarily in their 2-position substituents, which influence electronic, steric, and pharmacokinetic properties. Key analogs include:

Substituent Trends :

- Nitro vs. Halogens : The para-nitro group confers superior antibacterial activity compared to chloro or bromo substituents, likely due to stronger electron-withdrawing effects enhancing target binding .

- Positional Isomers : Meta- and ortho-nitro analogs exhibit reduced activity, highlighting the importance of the para-substitution pattern .

Stereochemical Considerations

The (4R) configuration is a conserved feature across active thiazolidine derivatives:

- Crystal Structures : (2R,4R)- and (2S,4R)-diastereomers of 2-(4-nitrophenyl)-thiazolidine-4-carboxylic acid coexist in solution, but the (4R) center is essential for maintaining ring conformation and bioactivity .

- Stereochemical Flexibility : The 2-position (R/S) shows tolerance in antimicrobial assays, suggesting minimal impact on target interactions .

Pharmacological Activities

Antibacterial Activity

(4R)-2-(4-Nitrophenyl)-thiazolidine-4-carboxylic acid demonstrates broad-spectrum activity:

Mechanistic Insights :

Biological Activity

(4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 74583-53-2) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazolidine ring, a nitrophenyl group, and a carboxylic acid functional group. The molecular formula is .

1. Antioxidant Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. In silico studies have demonstrated that modifications at the 2-position of the thiazolidine nucleus can enhance antioxidant activity .

2. Antimicrobial Properties

Thiazolidine derivatives have shown promising antimicrobial activity against various pathogens. For instance, compounds similar to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating efficacy comparable to standard antibiotics like ampicillin .

3. Antiviral Activity

Research has highlighted the potential of thiazolidine derivatives as neuraminidase inhibitors for influenza A virus. Compounds derived from thiazolidine-4-carboxylic acid exhibited moderate inhibitory activity against neuraminidase, with some derivatives showing IC50 values around 0.14 μM . This suggests that this compound may also possess antiviral properties.

4. Anticancer Activity

Some studies have explored the anticancer potential of thiazolidine derivatives. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific effects on different cancer cell lines are an area of active investigation.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, such as neuraminidase in viral infections and various enzymes in bacterial cell wall synthesis.

- Free Radical Scavenging : Its structural features allow it to act as a free radical scavenger, reducing oxidative stress.

- Cellular Signaling Modulation : Thiazolidine derivatives may influence signaling pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazolidine derivatives for their antibacterial properties against clinical isolates of Staphylococcus aureus. The most potent derivative showed an MIC value significantly lower than that of standard treatments, suggesting its potential as a new antibiotic candidate .

Case Study 2: Antiviral Activity Against Influenza

In another study focusing on antiviral properties, a series of thiazolidine derivatives were synthesized and tested for their ability to inhibit influenza A neuraminidase. One derivative exhibited an IC50 value significantly lower than oseltamivir, indicating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, and how is stereochemical purity validated?

- Methodological Answer : The compound is typically synthesized via condensation of 4-nitrobenzaldehyde with cysteine derivatives under acidic conditions. Enantiomeric purity is validated using chiral HPLC or X-ray crystallography. For example, derivatives of thiazolidine-4-carboxylic acids often require chiral stationary phases (CSPs) in HPLC to resolve R/S configurations. Single-crystal X-ray diffraction (SHELX refinement) is critical for confirming absolute configuration .

Q. Which spectroscopic techniques are most effective for characterizing the thiazolidine ring and nitro group in this compound?

- Methodological Answer :

- FT-IR : A sharp N-H peak at 1571–1580 cm⁻¹ confirms the presence of the thiazolidine ring .

- NMR : ¹H and ¹³C NMR can resolve stereochemistry; the nitro group’s para-substitution causes distinct aromatic proton splitting (e.g., doublets at δ 8.2–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₀N₂O₄S; calc. 254.03).

Q. What preliminary assays are used to evaluate the antimicrobial activity of this compound?

- Methodological Answer : Disk diffusion (Kirby-Bauer) and broth microdilution (MIC) assays against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) strains. Para-nitro derivatives show superior activity (zone inhibition: 22–25 mm) compared to meta/ortho analogs, as demonstrated in comparative studies .

Advanced Research Questions

Q. How does the para-nitro substituent enhance antimicrobial efficacy compared to other positions (meta/ortho), and what mechanistic insights support this?

- Methodological Answer : The para-nitro group increases electron-withdrawing effects, enhancing bacterial membrane penetration. Molecular docking studies suggest stronger binding to S. aureus dihydrofolate reductase (DHFR) via hydrogen bonding with active-site residues (e.g., Asp27, Lys32). Meta/ortho analogs exhibit steric hindrance, reducing affinity .

Q. How can contradictions in reported MIC values across bacterial strains be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Use CLSI guidelines for consistent inoculum size (5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hrs).

- Validate Strain-Specific Factors : Check efflux pump activity (e.g., P. aeruginosa MexAB-OprM) via efflux inhibitors like PAβN.

- Cross-Lab Validation : Collaborative studies to reconcile discrepancies, as seen in MRSA vs. K. pneumoniae activity variations .

Q. What crystallographic strategies resolve hydrogen-bonding networks influencing this compound’s stability?

- Methodological Answer : SHELXL refinement (via SHELX suite) identifies intermolecular O–H⋯O bonds (2.8–3.0 Å) between carboxylic acid groups and nitro oxygen. Thermal ellipsoid analysis (PLATON) assesses lattice stability, critical for drug formulation .

Q. How can in vitro-to-in vivo translation be optimized for this compound’s pharmacological evaluation?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via rat models (IV/PO dosing) with LC-MS plasma analysis.

- Toxicity Screening : Acute toxicity (LD₅₀) in rodents and hepatorenal function markers (ALT, creatinine).

- Infection Models : Murine thigh infection models with MRSA to correlate in vitro MIC with in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.